molecular formula C16H36NO3P B6342907 Diethyl 12-aminododecylphosphonate CAS No. 1049677-27-1

Diethyl 12-aminododecylphosphonate

Cat. No. B6342907
CAS RN: 1049677-27-1
M. Wt: 321.44 g/mol
InChI Key: QNUXHOLXFCDFFZ-UHFFFAOYSA-N
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Description

Diethyl 12-aminododecylphosphonate is a chemical compound with the molecular formula C16H36NO3P . It has a molecular weight of 321.44 .


Synthesis Analysis

The synthesis of Diethyl 12-aminododecylphosphonate can be achieved through a multi-step process that involves the reaction between dodecylamine and phosphorus trichloride. The resulting product is then reacted with diethylamine to form Diethyl 12-aminododecylphosphonate.


Molecular Structure Analysis

The molecular structure of Diethyl 12-aminododecylphosphonate consists of 16 carbon atoms, 36 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 phosphorus atom .


Chemical Reactions Analysis

Phosphonates have garnered considerable attention due to their singular biological properties and synthetic potential . The synthesis of phosphonates classically relies mainly on two different strategies, namely on either the action of trialkyl phosphite on an alkyl halide (Michaelis–Arbuzov reaction) or a metal-mediated coupling with dialkyl phosphite .


Physical And Chemical Properties Analysis

Diethyl 12-aminododecylphosphonate has a boiling point of 414.3±18.0 °C and a density of 0.964±0.06 g/cm3 . It also has an acidity coefficient (pKa) of 10.67±0.10 .

Scientific Research Applications

Corrosion Inhibition

  • Phosphonate-Based Corrosion Inhibitors: α-Aminophosphonates, including variants similar to Diethyl 12-aminododecylphosphonate, have demonstrated effectiveness as corrosion inhibitors for mild steel in hydrochloric acid, useful in industrial pickling processes. These compounds act as mixed-type inhibitors, predominantly functioning as cathodic inhibitors, and their adsorption on metallic surfaces follows the El-Awady adsorption isotherm. The inhibition mechanism has been supported by both experimental methods like SEM and AFM, and theoretical studies using DFT and molecular dynamic simulations (Gupta et al., 2017).

Cancer Research

  • Anticancer Properties: Some α-aminophosphonate derivatives have shown potential as anticancer agents. For instance, Diethyl [(3‐phenoxy‐2‐oxo‐4‐phenyl‐azetidin‐1‐yl)‐phenyl‐methyl]‐phosphonate has exhibited anti-leukemic activity, inducing cell differentiation and apoptosis in acute promyelocytic leukemia cell lines (Mohammadi et al., 2019).

Agricultural Applications

  • Agrochemical Research: Novel α-aminophosphonate derivatives containing N-pyridylpyrazole moiety, which are structurally related to Diethyl 12-aminododecylphosphonate, have been synthesized and evaluated for their insecticidal and fungicidal activities. Some compounds exhibited excellent activities towards plant fungi like Physalospora piricola (Wang et al., 2019).

Structural Characterization

  • Structural and Synthetic Studies: The structural characterization of α-phosphonates, including derivatives similar to Diethyl 12-aminododecylphosphonate, has been conducted to understand their potential biological activities. These compounds have applications as enzyme inhibitors, antibacterial, antitumor, or antiviral agents (Ouahrouch et al., 2014).

Anticorrosion Properties

  • Anticorrosion Properties of Phosphonate Derivatives: Studies have explored the synthesis and anticorrosion properties of diethyl (phenylamino) methyl) phosphonate derivatives. These studies include experimental and theoretical analysis to understand the correlation between structural properties and their effectiveness as corrosion inhibitors (Moumeni et al., 2020).

Safety and Hazards

Diethyl 12-aminododecylphosphonate can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

12-diethoxyphosphoryldodecan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36NO3P/c1-3-19-21(18,20-4-2)16-14-12-10-8-6-5-7-9-11-13-15-17/h3-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUXHOLXFCDFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCCCCCCCN)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 12-aminododecylphosphonate

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